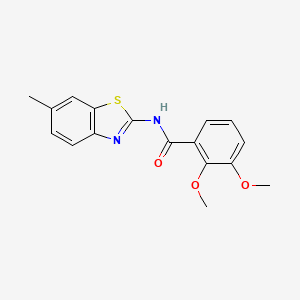

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

-

Formation of Benzothiazole Ring: : The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions . For instance, 2-aminobenzenethiol can react with 6-methylbenzaldehyde in the presence of hydrochloric acid to form 6-methyl-1,3-benzothiazole.

-

Formation of Benzamide: : The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

-

Substitution: : The dimethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

1.2 Antitubercular Properties

Benzothiazole derivatives are also being investigated for their antitubercular activity. The compound has demonstrated effectiveness against Mycobacterium tuberculosis in vitro, making it a candidate for further development as an antitubercular agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis .

1.3 Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Agricultural Applications

2.1 Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide. Its efficacy against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

2.2 Plant Growth Regulation

Research indicates that benzothiazole derivatives may also act as plant growth regulators. They can influence plant growth by modulating hormonal pathways, potentially leading to enhanced crop yields and resistance to environmental stressors .

Materials Science

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells .

3.2 Photovoltaic Applications

Recent advancements suggest that incorporating this compound into photovoltaic materials could enhance their efficiency due to its favorable charge transport properties .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.

6-Methylbenzothiazole: Shares the benzothiazole core structure but lacks the dimethoxybenzamide moiety.

2,3-Dimethoxybenzamide: Contains the dimethoxybenzamide structure but lacks the benzothiazole ring.

Uniqueness

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole ring and the dimethoxybenzamide moiety. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal and chemical research.

Actividad Biológica

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzamide moiety linked to a benzothiazole ring, with methoxy substitutions that enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as butyrylcholinesterase (BChE) and cyclooxygenase (COX), which are involved in neurodegenerative disorders and inflammatory responses, respectively. By inhibiting these enzymes, the compound may help in reducing inflammation and protecting neuronal cells from damage.

- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was tested on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The compound demonstrated significant protective effects against Aβ-induced cytotoxicity, enhancing cell viability compared to untreated controls. This suggests potential applications in Alzheimer's disease treatment.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound in a mouse model of inflammation. Results indicated a marked reduction in inflammatory markers and pain response following administration of the compound. These findings support its potential use as an analgesic and anti-inflammatory agent.

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCLMCMSVPECLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.